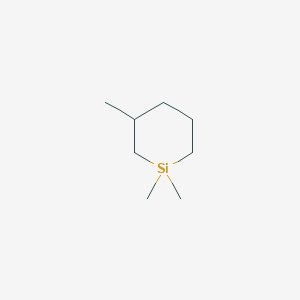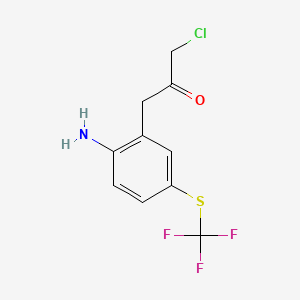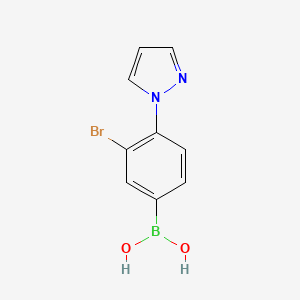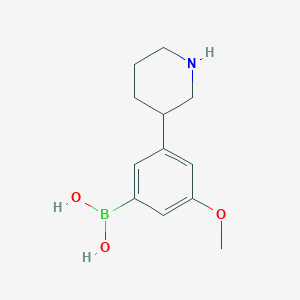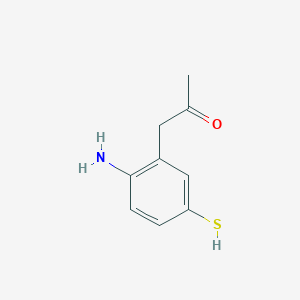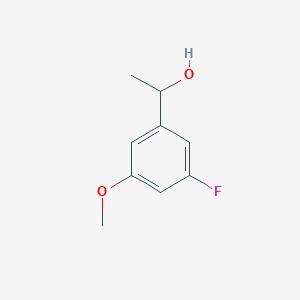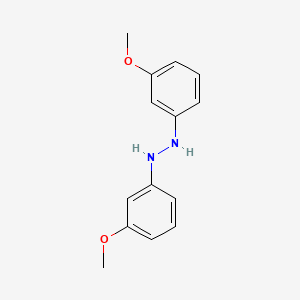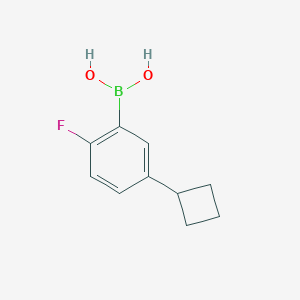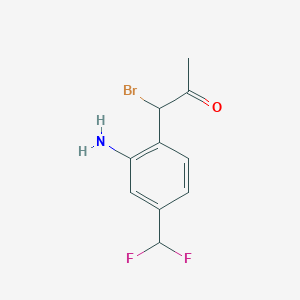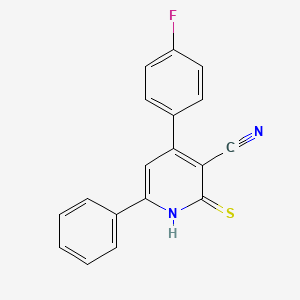
3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, a phenyl group, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the Michael reaction, where malononitrile reacts with aroylacetonitriles in the presence of a base and an acid . This reaction is often carried out in a one-pot synthesis, which simplifies the process and improves yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol derivatives.
科学研究应用
3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-Pyridinecarbonitrile: A simpler derivative with similar core structure but lacking the fluorophenyl and thioxo groups.
4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Another related compound with a similar fluorophenyl group but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 4-(4-fluorophenyl)-1,2-dihydro-6-phenyl-2-thioxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
89451-46-7 |
|---|---|
分子式 |
C18H11FN2S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11FN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
InChI 键 |
YFHYIQHJEVCCFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


